Phenyl-D-galactopyranoside

Description

Historical Context of Phenyl Glycoside Research in Carbohydrate Chemistry

The journey of phenyl glycosides in carbohydrate chemistry is intertwined with the foundational discoveries in the field. Early research, dating back to the late 19th and early 20th centuries, focused on the synthesis and characterization of simple glycosides to understand the structure and reactivity of carbohydrates. ias.ac.innih.gov Scientists like Emil Fischer made seminal contributions by developing methods for synthesizing glycosides, which laid the groundwork for more complex carbohydrate chemistry. ias.ac.in The use of phenylhydrazine (B124118) by Fischer was a pivotal moment, enabling the exploration of glucose and related compounds' chemistry. ias.ac.in

The development of the Koenigs-Knorr method and its subsequent refinements provided more controlled ways to form glycosidic bonds, including those with phenyl aglycones. nih.gov These synthetic advancements were crucial, as they allowed for the creation of well-defined phenyl glycosides, which could then be used to study the stereochemistry and reactivity of the anomeric center. The introduction of a phenyl group also provided a chromophore, a part of a molecule that absorbs light, which facilitated the analysis of these compounds using spectroscopic techniques. frontiersin.orgrsc.org Over time, the focus of phenyl glycoside research has shifted from fundamental synthesis to their application as probes in biological systems, a testament to the evolution of carbohydrate chemistry into the interdisciplinary field of glycoscience. kiesslinglab.comacs.org

Significance of Aryl Galactosides as Probes in Glycobiology

Aryl galactosides, including Phenyl-D-galactopyranoside, are of paramount importance in glycobiology due to their role as molecular probes for studying glycan-binding proteins and enzymes. kiesslinglab.com Glycobiology investigates the structure, function, and biology of carbohydrates, also known as glycans. Aryl galactosides are particularly useful as substrates for β-galactosidases, enzymes that are crucial in various biological processes and are often used as reporter genes in molecular biology. ontosight.aiontosight.ai The enzymatic cleavage of the glycosidic bond in an aryl galactoside can lead to the release of a chromogenic or fluorogenic aglycone, providing a straightforward method to quantify enzyme activity.

Furthermore, aryl galactosides are instrumental in studying galectins, a family of proteins that bind to β-galactosides and are involved in processes like cell adhesion, signaling, and inflammation. smolecule.com By using synthetic aryl galactosides with varied structures, researchers can investigate the binding specificity and affinity of different galectins, shedding light on their biological functions. The ability to chemically synthesize a wide array of aryl galactosides allows for the creation of tailored probes to investigate specific biological questions, making them indispensable tools in the glycobiologist's arsenal. kiesslinglab.comresearchgate.net

Structural Basis of this compound Conformations and Anomeric Forms

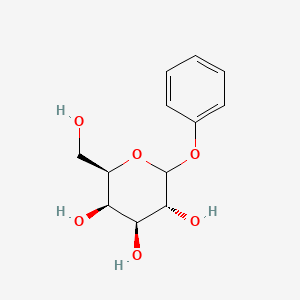

The structure of this compound is defined by the D-galactose sugar ring and the attached phenyl group. Galactose itself can exist in different conformations, with the chair conformation being the most stable. Specifically, D-galactopyranose typically adopts a 4C1 chair conformation. conicet.gov.ar

Structure

3D Structure

Properties

CAS No. |

56390-15-9 |

|---|---|

Molecular Formula |

C12H16O6 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1 |

InChI Key |

NEZJDVYDSZTRFS-SCWFEDMQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl D Galactopyranoside and Its Derivatives

Chemoenzymatic Synthesis Approaches for Phenyl-D-galactopyranoside

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering an efficient route to complex glycosides. This hybrid approach is particularly valuable for achieving high stereoselectivity and yield under mild reaction conditions.

Enzymatic Transglycosylation in this compound Synthesis

Enzymatic transglycosylation is a powerful method for forming glycosidic bonds. Glycosidase enzymes, which naturally hydrolyze these bonds, can be employed to catalyze their formation in vitro by carefully controlling reaction conditions. d-nb.info The mechanism typically involves a retaining process where the stereochemistry of the anomeric bond is preserved. boku.ac.at

β-Galactosidases are commonly used for this purpose, demonstrating broad substrate specificity. boku.ac.at These enzymes can transfer a galactosyl moiety from a donor, such as lactose (B1674315), to an acceptor molecule. nih.govnih.gov For instance, the β-galactosidase from Enterobacter cloacae B5 has shown excellent transglycosylation activity toward tyrosol (p-hydroxyphenethyl alcohol) using lactose as the glycosyl donor. nih.gov This process yields a series of potentially bioactive tyrosol galactosides. nih.gov A study optimized conditions to produce three tyrosol derivatives in a total yield of 50.0% when incubating the enzyme with 250 mM tyrosol and 1000 mM lactose. nih.gov The primary products were identified as p-hydroxyphenethyl β-D-galactopyranoside and two digalactoside derivatives. nih.gov

| Product | Yield | Optimal Conditions |

|---|---|---|

| p-hydroxyphenethyl β-D-galactopyranoside | 39.4% | 250 mM tyrosol, 1000 mM lactose, pH 7.5, 50 °C, 5 min |

| p-hydroxyphenethyl β-D-galactopyranosyl-(1→3')-β-D-galactopyranoside and p-hydroxyphenethyl β-D-galactopyranosyl-(1→6')-β-D-galactopyranoside | 10.6% (combined) |

The choice of solvent and substrate concentration can significantly impact enzyme stability and specificity. nih.gov Deep eutectic solvents (DESs) have been investigated as co-solvents, with those containing betaine (B1666868) showing a high stabilizing effect on the enzyme. nih.gov However, the presence of DESs can also shift the enzyme's specificity, sometimes favoring hydrolysis of the donor over the desired transglycosylation. nih.gov

Stereoselective Synthesis of this compound Anomers

Controlling the stereochemistry at the anomeric center is a critical challenge in glycoside synthesis. Chemoenzymatic and chemical methods have been developed to selectively produce either α- or β-anomers of this compound.

One effective strategy involves using phenyl 2-azido-2-deoxy-1-seleno-α-D-galactopyranoside derivatives as glycosyl donors. researchgate.net The stereochemical outcome of the glycosylation can be directed by the choice of solvent. researchgate.net For example, using acetonitrile (B52724) as the solvent leads to the formation of β-glycosides, while diethyl ether promotes the synthesis of α-glycosides. researchgate.net

Another approach employs glycosyl donors with a (3-bromo-2-pyridyloxy) group at the anomeric position. researchgate.net This "remote activation concept" allows for the stereocontrolled synthesis of phenolic 1,2-cis (α) glycopyranosides. researchgate.net Furthermore, the stereoselectivity can be modulated by additives; BF3·Et2O acts as an α-directing additive, whereas 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) directs the reaction toward the β-anomer. researchgate.net

Chemical Synthesis Pathways for this compound Analogues

Purely chemical methods provide extensive flexibility for creating diverse analogues of this compound, including those with modified aglycones, thio-linkages, or altered sugar backbones.

Synthesis of Phenyl Thio-D-galactopyranoside Derivatives

Phenylthio-D-galactopyranosides are important synthetic targets, often used as inhibitors for carbohydrate-binding proteins like galectins. A common synthetic route involves the reaction of anomerically pure 1-thio-β-D-galactopyranose with an activated aromatic electrophile. lookchem.com For example, reacting 1-thio-β-D-galactopyranose with 1,5-difluoro-2,4-dinitrobenzene (B51812) in the presence of an acid scavenger like 2,4,6-collidine yields the desired thioglycoside. lookchem.com

A different pathway to a phenyl thio-α-galactoside derivative starts from 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose. google.com This starting material is first protected with benzyl (B1604629) ethers, and then subjected to a mixture of zinc bromide (ZnBr₂) and phenylthiotrimethylsilane, leading to the phenyl thio-α-galactoside in 79% yield. google.com

Preparation of Substituted this compound Libraries

The creation of compound libraries is a cornerstone of drug discovery. A notable example is the synthesis of a 28-compound library of substituted phenyl thio-β-D-galactopyranosides designed to screen for galectin inhibitors. nih.govlu.se The key to this synthesis was the creation of a versatile intermediate, 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside. nih.govlu.se This intermediate was produced through an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene and a protected galactose thiol. nih.gov

The library was then generated by modifying this intermediate in two main ways: nih.govlu.se

Substitution of the remaining fluoride (B91410) with various amine or thiol nucleophiles.

Reduction of the two nitro groups to amines, followed by acylation.

This two-dimensional modification strategy allowed for the generation of a diverse set of aromatic β-galactosides after deacetylation. nih.gov Similarly, a focused library of twenty 3,5-substituted phenylgalactosides was prepared to develop high-affinity antagonists for cholera toxin, using m-nitrophenyl-α-D-galactopyranoside as a lead compound. nih.gov

| Compound Structure (General) | Modification Strategy | Purpose |

|---|---|---|

| Aromatic β-galactosides with varied substituents | Nucleophilic substitution of fluoride on a dinitrophenyl ring | Screening for inhibitors of galectins-1, -3, -7, -8N, and -9N |

| Aromatic β-galactosides with varied substituents | Reduction of nitro groups followed by acylation |

Synthesis of Deoxy Derivatives of this compound

Deoxy sugars are integral components of many natural products and therapeutic agents. Several methods have been established for the synthesis of deoxy derivatives of this compound.

One study reports the synthesis of various phenyl 2-acetamido-2-deoxy-β-D-galactopyranosides containing sulfate (B86663) groups at different positions. nih.gov These compounds were synthesized to investigate their potential as inhibitors of sulfotransferases. nih.gov

Another powerful approach utilizes phenyl 2-azido-2-deoxy-1-selenogalactosides as precursors for 2-amino-2-deoxy sugars, which are important constituents of many bacterial and fungal oligosaccharides. researchgate.net The synthesis of 3-azido-3-deoxy-D-galactopyranose derivatives has also been reported, providing a route to galactose derivatives functionalized at the C-3 position. google.com

A stereoselective method for synthesizing phenyl-1-thio-2-deoxy-α-D-galactopyranosides from glycals has also been developed. mdpi.com This method allows for the introduction of various substituted phenylthio groups at the anomeric position. mdpi.com

| Derivative Name | Yield |

|---|---|

| Phenyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside | 80% |

| 4-Fluorophenyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside | 74% |

| Ethyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside | 86% |

| tert-Butyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside | 80% |

Characterization Techniques for Synthetic Phenyl-D-galactopyranosides

The unambiguous identification and characterization of synthesized phenyl-D-galactopyranosides are critical to ensure their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure and conformation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of these compounds. usbio.netnih.gov For instance, in the characterization of borylated D-galactose derivatives, detailed NMR analysis was crucial for understanding the concurrent mutarotation and borarotation equilibria in aqueous solutions. mdpi.com The chemical shifts and coupling constants of the protons and carbons in the sugar ring and the phenyl group provide definitive evidence of the compound's identity and stereochemistry. mdpi.com For example, the anomeric configuration (α or β) can be determined from the coupling constant of the anomeric proton. The ¹³C CPMAS NMR chemical shift of carbon C2 has been shown to be indicative of the glycoside torsional angle. researchgate.net Furthermore, ¹⁹F NMR has been utilized to study fluorinated phenyl-β-D-galactosides, where the cleavage of the glycosidic bond by β-galactosidase results in a significant chemical shift change of 5-10 ppm for the liberated fluorophenol. acs.org

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for obtaining information about their fragmentation patterns. nih.gov Field desorption (FD) mass spectrometry has been successfully used to analyze phenyl glycopyranosides, providing distinct molecular ion peaks (M+) and fragment ions corresponding to the sugar (G+) and aglycone (A+) moieties. tandfonline.com This technique allows for the confirmation of the molecular formula and can aid in structural elucidation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. In a study of phenyl-β-D-galactopyranoside dimers, resonant ion-dip infrared spectroscopy (RIDIRS) was employed to probe the O-H stretching frequencies, providing insights into the hydrogen-bonding networks within the dimers. frontiersin.orgpsu.edu

UV-Visible Spectroscopy: While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be used to monitor reactions involving chromophoric derivatives, such as nitrophenyl galactosides.

Table 1: Spectroscopic Data for Selected this compound Derivatives

| Compound | Spectroscopic Technique | Key Findings |

| Phenyl β-D-galactopyranoside | ¹³C MAS NMR | Chemical shift of C2 is indicative of the glycosidic torsional angle. researchgate.net |

| Fluorinated Phenyl β-D-galactosides | ¹⁹F NMR | Enzymatic cleavage leads to a 5-10 ppm chemical shift change. acs.org |

| Phenyl glycopyranosides | Field Desorption MS | Provides distinct molecular ion (M+) and fragment ions (G+, A+). tandfonline.com |

| Phenyl-β-D-galactopyranoside dimers | Resonant Ion-Dip IR | Reveals details of intermolecular hydrogen bonding. frontiersin.org |

Chromatographic Purification and Analysis of Phenyl-D-galactopyranosides

Chromatographic techniques are indispensable for the purification and analysis of synthetic phenyl-D-galactopyranosides, ensuring the removal of starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for both the analysis and purification of phenyl-D-galactopyranosides. chemimpex.comchemimpex.com Reversed-phase HPLC can be used to monitor reaction progress and to assess the purity of the final product. nih.gov For example, the hydrolysis of phenyl-β-D-galactopyranoside can be monitored by HPLC. asm.org The purity of commercially available phenyl-1-thio-β-D-galactopyranoside is often stated as ≥ 99% as determined by HPLC. chemimpex.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. sigmaaldrich.com

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of synthetic intermediates and final products. For instance, the purification of phenyl 1-thio-β-D-galactopyranoside derivatives can be achieved using silica gel column chromatography with solvent gradients such as dichloromethane/methanol.

Affinity Chromatography: In some cases, affinity chromatography can be employed for purification. For example, a secretor-type β-galactoside α1→2-fucosyltransferase from human serum was purified using hydrophobic chromatography on phenyl-Sepharose. nih.gov

Table 2: Chromatographic Methods for Phenyl-D-galactopyranosides

| Chromatographic Technique | Application | Example |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. chemimpex.comasm.org | Analysis of phenyl-1-thio-β-D-galactopyranoside purity. chemimpex.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity checks. sigmaaldrich.com | Standard for assessing product purity. sigmaaldrich.com |

| Silica Gel Column Chromatography | Purification of synthetic products. | Purification of phenyl 1-thio-β-D-galactopyranoside derivatives. |

| Affinity Chromatography | Purification of interacting proteins. nih.gov | Purification of fucosyltransferase using phenyl-Sepharose. nih.gov |

Enzymatic Hydrolysis and Glycosidase Specificity of Phenyl D Galactopyranoside

Phenyl-D-galactopyranoside as a Substrate for Glycoside Hydrolases

This compound serves as a valuable synthetic substrate for studying the activity of glycoside hydrolases, a broad class of enzymes that catalyze the cleavage of glycosidic bonds. gbiosciences.com The phenyl group provides a chromogenic or otherwise easily detectable aglycone upon hydrolysis, facilitating the measurement of enzyme activity. ontosight.aiontosight.ai The stereochemistry of the anomeric carbon, designated as either alpha (α) or beta (β), dictates the specificity of the enzyme that can act upon it. ontosight.ai

Beta-Galactosidase Activity with Phenyl-Beta-D-galactopyranoside

Phenyl-β-D-galactopyranoside is a well-established substrate for β-galactosidases (EC 3.2.1.23). gbiosciences.comontosight.aidiscofinechem.com These enzymes specifically recognize and cleave the β-glycosidic bond linking the galactose sugar to the phenyl group. smolecule.com The hydrolysis of phenyl-β-D-galactopyranoside by β-galactosidase yields galactose and phenol (B47542). ontosight.ai The release of phenol, a chromogenic compound, can be quantified spectrophotometrically to determine the rate of the enzymatic reaction. ontosight.ai This makes phenyl-β-D-galactopyranoside a convenient tool for assaying β-galactosidase activity in various research applications, including the selection of mutants in lacZ plasmid-based transgenic mice and as an acceptor substrate in fucosyltransferase detection. gbiosciences.comsmolecule.com It is considered a non-inducing substrate, meaning it does not trigger the expression of the β-galactosidase enzyme itself. gbiosciences.comsmolecule.com The enzyme's activity is often used as a reporter in molecular biology to study gene expression and regulation. ontosight.ai

The interaction between β-galactosidase and phenyl-β-D-galactopyranoside is highly specific, with the enzyme's active site accommodating the β-galactoside configuration for efficient cleavage. ontosight.ai The catalytic mechanism involves the protonation of the glycosidic oxygen, followed by a nucleophilic attack from a water molecule, which is facilitated by the enzyme's catalytic residues. ontosight.ai This leads to the breaking of the glycosidic bond and the release of the two products. ontosight.ai

Alpha-Galactosidase Activity with Phenyl-Alpha-D-galactopyranoside

Similarly, phenyl-α-D-galactopyranoside is a substrate for α-galactosidases (EC 3.2.1.22), which are enzymes that hydrolyze terminal α-1,6-linked galactose residues from various oligosaccharides and polysaccharides. jabonline.in The enzyme specifically cleaves the α-glycosidic bond in phenyl-α-D-galactopyranoside. jabonline.in The hydrolysis reaction releases galactose and phenol, allowing for the colorimetric measurement of α-galactosidase activity. jabonline.in Phenyl-α-D-galactopyranoside and its derivatives, such as 4-nitrophenyl α-D-galactopyranoside (PNP-α-D-Gal), are commonly used as artificial substrates to detect and characterize α-galactosidase activity from various sources, including bacteria and fungi. jabonline.inmedchemexpress.commegazyme.com

For instance, a study on α-galactosidase from Bacillus megaterium VHM1 utilized p-nitrophenyl α-D-galactopyranoside (PNPG) to determine the enzyme's activity. jabonline.in The amount of p-nitrophenol released was measured by its absorbance at 405 nm. jabonline.in

Kinetic Analysis of this compound Hydrolysis

The study of enzyme kinetics provides valuable insights into the catalytic mechanism and efficiency of an enzyme. For the hydrolysis of phenyl-D-galactopyranosides, kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat) are determined.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten parameters, Km and Vmax, describe the relationship between the substrate concentration and the initial reaction velocity. Km is the substrate concentration at which the reaction rate is half of Vmax, and it reflects the affinity of the enzyme for its substrate. A lower Km value generally indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Several studies have determined the Km and Vmax values for the hydrolysis of this compound derivatives by different glycosidases. For example, an α-galactosidase from Bacillus megaterium VHM1 showed a Km of 0.508 mM and a Vmax of 3.492 µmol/ml/minute for the hydrolysis of p-nitrophenyl α-D-galactopyranoside (PNPG). jabonline.in In another study, a β-galactosidase from Lactobacillus plantarum HF571129 had a Km of 6.644 mM and a Vmax of 147.5 µmol min−1 mg−1 for o-nitrophenyl-β-D-galactopyranoside (ONPG). nih.gov

The following table summarizes the Km and Vmax values for the hydrolysis of this compound derivatives by various enzymes.

Michaelis-Menten Parameters for this compound Hydrolysis

| Enzyme | Substrate | Km (mM) | Vmax | Source Organism | Reference |

|---|---|---|---|---|---|

| α-Galactosidase | p-Nitrophenyl α-D-galactopyranoside (PNPG) | 0.508 | 3.492 µmol/ml/minute | Bacillus megaterium VHM1 | jabonline.in |

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 µmol min−1 mg−1 | Lactobacillus plantarum HF571129 | nih.gov |

| α-Galactosidase | p-Nitrophenyl-α-D-galactopyranoside (pNPGal) | 0.20 | - | Fungal source | researchgate.net |

| β-D-Galactosidase | p-Nitrophenyl-β-D-galactopyranoside (pNP-β-Gal) | 1.53 | 74.2 U mg−1 | Aplysia fasciata | tandfonline.com |

| β-D-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (oNP-β-Gal) | 1.47 | 101 U mg−1 | Aplysia fasciata | tandfonline.com |

Catalytic Efficiency (kcat) and Turnover Rates

The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. youtube.com A higher kcat/Km value signifies a more efficient enzyme.

For the β-galactosidase from Lactobacillus plantarum HF571129, the turnover number (kcat) for ONPG hydrolysis was 60.24 s−1, and the catalytic efficiency (kcat/Km) was 9.06 mM−1s−1. nih.gov In another example, the β-D-galactosidase from the marine mollusc Aplysia fasciata had a calculated kcat of 203 s−1 for p-nitrophenyl-β-D-galactopyranoside. tandfonline.com

Catalytic Efficiency of this compound Hydrolysis

| Enzyme | Substrate | kcat (s-1) | kcat/Km (mM-1s-1) | Source Organism | Reference |

|---|---|---|---|---|---|

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 60.24 | 9.06 | Lactobacillus plantarum HF571129 | nih.gov |

| β-D-Galactosidase | p-Nitrophenyl-β-D-galactopyranoside (pNP-β-Gal) | 203 | - | Aplysia fasciata | tandfonline.com |

| β-D-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (oNP-β-Gal) | 276 | - | Aplysia fasciata | tandfonline.com |

pH and Temperature Optima for Enzymatic Reactions

The activity of enzymes is significantly influenced by pH and temperature. Each enzyme has an optimal pH and temperature at which it exhibits maximum activity.

For the hydrolysis of phenyl-D-galactopyranosides, these optima vary depending on the source of the enzyme. For example, the extracellular β-galactosidase from Lactobacillus sporogenes showed optimal activity at pH 6.8 and 60°C when using o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate. koreascience.kr The α-galactosidase from Bacillus megaterium VHM1 had an optimal pH of 7.0 and an optimal temperature of 60°C for the hydrolysis of p-nitrophenyl α-D-galactopyranoside. jabonline.in In contrast, a fungal α-galactosidase from Trametes versicolor displayed an optimal pH of 3.0 and a temperature of 60°C with p-nitro-phenyl α-D-galactopyranoside as the substrate. researchgate.netresearchgate.net

pH and Temperature Optima for this compound Hydrolysis

| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |

|---|---|---|---|---|---|

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 6.8 | 60 | Lactobacillus sporogenes | koreascience.kr |

| α-Galactosidase | p-Nitrophenyl α-D-galactopyranoside (PNPG) | 7.0 | 60 | Bacillus megaterium VHM1 | jabonline.in |

| α-Galactosidase | p-Nitro-phenyl α-D-galactopyranoside (pNPG) | 3.0 | 60 | Trametes versicolor | researchgate.netresearchgate.net |

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 6.8 | 45 | Bacteroides polypragmatus | canada.ca |

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 6.5 | 50 | Lactobacillus plantarum HF571129 | nih.gov |

| α-Galactosidase | p-Nitrophenyl-α-D-galactopyranoside (pNPGal) | 5.0 | 60 | Fungal source | researchgate.net |

Kinetic Isotope Effect Studies for Mechanistic Delineation

Kinetic Isotope Effect (KIE) studies are instrumental in elucidating the transition state structures and mechanisms of enzymatic reactions. researchgate.net For the hydrolysis of this compound, KIEs have provided detailed information about the bond-breaking and forming steps during catalysis.

In studies involving the MelA α-galactosidase from Citrobacter freundii, a member of the Glycoside Hydrolase family 4 (GH4), deuterium (B1214612) KIEs were measured using the weakly activated substrate phenyl α-D-galactopyranoside. nih.gov Isotopic substitutions were made at the C-1, C-2, and C-3 positions of the galactopyranoside ring. The resulting KIEs on the maximum velocity (Vmax) and the specificity constant (V/K) offer a window into the rate-limiting steps of the reaction. nih.govacs.org

For the MelA-catalyzed reaction, the measured KIEs on Vmax were close to unity, while the KIEs on V/K showed significant values, particularly for substitution at the C-2 and C-3 positions. nih.gov These findings suggest that the chemical steps, including hydride transfer, are not rate-limiting for Vmax but are crucial in the steps leading up to the first irreversible step of the reaction, which governs the V/K parameter. nih.govacs.org

Further studies using doubly deuterated substrates helped to confirm that the observed KIEs report on a single enzymatic step. nih.govacs.org The data are consistent with a mechanism where oxidation at C-3, involving hydride transfer to the enzyme's NAD+ cofactor, is concerted with the removal of a proton from C-2. nih.govacs.org

| Isotopic Substitution | DV (KIE on Vmax) | D(V/K) (KIE on V/K) |

|---|---|---|

| 1-2H | 1.06 ± 0.07 | 1.13 ± 0.07 |

| 2-2H | 0.91 ± 0.04 | 1.74 ± 0.06 |

| 3-2H | 1.02 ± 0.06 | 1.74 ± 0.05 |

Studies on fluoro-substituted phenyl α-D-galactopyranosides have shown that the nature of the leaving group can subtly influence the kinetic complexity of the reaction. researchgate.netnih.gov For instance, the KIEs for the hydrolysis of 2-fluorophenyl α-D-galactopyranoside are nearer to unity compared to those for 4-fluorophenyl α-D-galactopyranoside, suggesting that non-chemical steps may also contribute to the rate-limiting transition state. researchgate.netnih.gov

Mechanistic Insights into Glycosidic Bond Cleavage

The cleavage of the glycosidic bond in this compound is catalyzed by glycosidases through distinct and fascinating mechanisms that vary between enzyme families.

Nucleophilic Attack and Transition State Analysis in Glycoside Hydrolase Family 97 (GH97)

Glycoside Hydrolase family 97 (GH97) is notable for containing both inverting and retaining glycosidases. acs.org The retaining α-galactosidase from Bacteroides thetaiotaomicron (BtGH97b) provides a contrasting mechanism to the GH4 enzymes. acs.orgresearchgate.net

Studies using carbasugar analogues of galactose substrates reveal that the reaction with the retaining GH97 enzyme proceeds through a mechanism involving a nucleophilic amino acid residue. acs.orgacs.org The proposed mechanism for this retaining α-galactosidase involves:

A rate-limiting non-chemical step, which is likely a conformational change of the substrate or enzyme. acs.orgresearchgate.net

A subsequent rapid nucleophilic attack by a carboxylate residue in the active site on the anomeric carbon of the substrate. acs.org

Formation of a covalent glycosyl-enzyme intermediate. acs.orgresearchgate.net

The second-order rate constant for the reaction of the GH97 α-galactosidase with a galactocarbasugar bearing a phenol leaving group was found to be only about ten times lower than the rate of glycosylation by the natural substrate, phenyl α-D-galactopyranoside. acs.orgacs.org This suggests that retaining glycosidases may not have fully optimized the nucleophilicity of their active site nucleophile. acs.orgacs.org In some GH97 enzymes, a calcium ion is thought to play a role by stabilizing the catalytic base and facilitating the departure of the aglycon, thereby promoting the nucleophilic attack on the anomeric carbon. core.ac.uk

Influence of Aglycon and Anomeric Configuration on Hydrolysis Rates

The structure of the non-sugar portion (aglycon) and the stereochemistry at the anomeric carbon (α or β configuration) significantly affect the rate of enzymatic hydrolysis.

Enzymes exhibit high specificity for the anomeric configuration. For instance, almond emulsin contains both β-galactosidase and α-galactosidase activity, but its activity towards β-galactosides is six to ten times greater than towards α-galactosides for substrates with the same aglycon. nist.gov This demonstrates a clear preference for the β-anomer. β-phenyl D-galactoside is readily hydrolyzed by the β-galactosidase in almond emulsin. nist.gov

The nature of the aglycon also plays a critical role. While acid-catalyzed hydrolysis rates are relatively insensitive to the aglycon, enzymatic hydrolysis is highly specific. arkat-usa.org The electronic properties of the phenyl group in this compound influence its reactivity as a leaving group. However, within an enzyme's active site, specific interactions with the aglycon often dominate over simple electronic effects. For example, in acid-promoted reactions, introducing electron-donating groups to the phenyl aglycon can increase reactivity. researchgate.net

Substrate Specificity and Structure-Activity Relationships

Role of Hydroxyl Groups in Substrate Recognition by Glycosidases

The specific orientation of hydroxyl groups on the galactopyranose ring is paramount for substrate recognition and binding within the active site of glycosidases. These hydroxyl groups form a network of hydrogen bonds with amino acid residues, ensuring proper positioning of the substrate for catalysis.

Docking studies of a this compound analogue with β-galactosidase have shown specific hydrogen bond interactions between the hydroxyl groups at the C-3 and C-4 positions of the galactose ring and an active site glutamate (B1630785) residue (Glu461). nih.gov These interactions are consistent with those observed for the natural substrate, lactose (B1674315), highlighting the importance of these specific hydroxyls for binding. nih.gov

The stereochemistry of these hydroxyl groups is also a key determinant of specificity. A study on a catalytic antibody with glycosidase activity demonstrated that an equatorial hydroxyl group at the C-2 position is essential for catalysis. pnas.org While both p-nitrophenyl β-D-glucopyranoside (equatorial C-2 OH) and p-nitrophenyl β-D-galactopyranoside (equatorial C-2 OH) were substrates, the corresponding mannopyranoside, which has an axial C-2 hydroxyl, was not hydrolyzed. pnas.org

Interestingly, the same study found that the configuration of the C-4 hydroxyl group (axial in galactose vs. equatorial in glucose) was not critical for the catalytic step itself, but it did significantly influence the binding affinity (Km) of the substrate. pnas.org This indicates that while some hydroxyl positions are absolutely required for the chemical reaction, others are more involved in the initial recognition and binding of the substrate. The axial orientation of the C-4 hydroxyl in galactose derivatives is known to influence intermolecular interactions, such as hydrogen bonding.

Comparative Hydrolysis of Pyranoside vs. Furanoside Forms of Phenyl Galactosides

The structural conformation of the sugar moiety, specifically whether it is in a pyranoside (six-membered ring) or furanoside (five-membered ring) form, significantly influences the rate of hydrolysis. Generally, furanosides are less stable and thus more reactive than their pyranoside counterparts. nih.gov It has been estimated that a ribofuranoside is hydrolyzed approximately ten times faster than the corresponding glucopyranoside of the same anomeric configuration. nih.gov This increased reactivity is attributed to the greater stability of the furanosyl oxocarbenium ion intermediate that forms during hydrolysis. nih.gov

Acid-catalyzed hydrolysis studies of alkyl and aryl pyranosides and furanosides have shown that both proceed through an oxocarbenium ion intermediate. arkat-usa.org However, the pathway to this intermediate can differ, involving either exocyclic or endocyclic carbon-oxygen bond cleavage. arkat-usa.org For pyranosides, experimental evidence consistently points towards an exocyclic cleavage mechanism, regardless of the nature of the aglycone (the non-sugar portion, in this case, the phenyl group). arkat-usa.org In contrast, the hydrolysis of furanosides can proceed via either pathway depending on the substrate's specific structure. arkat-usa.org

The conformation of the pyranose ring itself also plays a role in reactivity. For instance, methyl 3,6-anhydro-β-D-glucosides, which adopt a ¹C₄ conformation, hydrolyze about 200 times faster than methyl glucosides in the typical ⁴C₁ conformation. academie-sciences.fr Conversely, methyl 3,6-anhydro-β-D-galactoside, which exists in a B₁,₄ boat conformation, is less reactive than the corresponding standard methyl galactoside. academie-sciences.fr These findings highlight the intricate relationship between ring conformation and the rate of hydrolytic cleavage.

Table 1: Relative Hydrolysis Rates of Pyranoside vs. Furanoside Forms This table is illustrative and based on general principles of glycoside hydrolysis. Specific rate constants would vary depending on the exact substrates and reaction conditions.

| Glycoside Form | Ring Size | Relative Stability | Relative Hydrolysis Rate |

|---|---|---|---|

| This compound | 6-membered | More Stable | Slower |

| Phenyl-D-galactofuranoside | 5-membered | Less Stable | Faster |

Specificity of Glycosidases from Diverse Biological Sources (e.g., Aplysia fasciata, Neurospora, Citrobacter freundii)

Glycosidases from different organisms exhibit varying degrees of specificity towards this compound and its analogues. This specificity is a key factor in their biological function and their application in biotechnology.

Aplysia fasciata (Sea Hare):

The marine mollusc Aplysia fasciata is a rich source of various glycoside hydrolases, including β-galactosidase. nottingham.ac.ukmdpi.commdpi.com The β-galactosidase from A. fasciata demonstrates a clear preference for the galactosylation of polar acceptors and shows interesting regioselectivity in transgalactosylation reactions. nottingham.ac.ukmdpi.com While many terrestrial galactosidases have an acceptor site specific for apolar compounds with phenyl groups, the enzyme from Aplysia shows surprisingly high yields in reactions with acceptors like xylose and D-galactose. nottingham.ac.ukmdpi.com This marine enzyme has been successfully used in the synthesis of β-galactosyl derivatives of nucleosides. mdpi.com

Neurospora (Filamentous Fungus):

The fungus Neurospora produces at least two distinct β-galactosidases that can hydrolyze the artificial substrate o-nitrophenyl-β-D-galactopyranoside. nih.gov These enzymes can be separated based on their different precipitation points with ammonium (B1175870) sulfate (B86663) and also differ in their pH optima, thermal stability, and sedimentation properties. nih.gov Some β-glucosidases from fungi like Neurospora crassa have also been shown to have broad substrate specificity, potentially acting on galactosides, though their primary activity is on glucosides. d-nb.infooup.com

Citrobacter freundii (Bacterium):

The bacterium Citrobacter freundii produces a glycosyl hydrolase family 4 (GH4) α-galactosidase, known as MelA, which catalyzes the hydrolysis of phenyl α-D-galactosides. acs.orgresearchgate.net This enzyme requires NAD+ and a metal ion like Mn²+ for its activity. acs.orgresearchgate.net The mechanism of this enzyme is distinct, involving a redox-elimination-addition pathway. acs.orgresearchgate.net Kinetic studies on the MelA α-galactosidase have been conducted using phenyl α-D-galactopyranoside and its derivatives to elucidate the rate-limiting steps of the reaction. acs.orgresearchgate.net For instance, the oxidation step at C-3 has been identified as a key part of the reaction mechanism. acs.org

Table 2: Summary of Glycosidase Specificity for this compound from Different Sources

| Biological Source | Enzyme | Substrate Specificity Notes |

|---|---|---|

| Aplysia fasciata | β-galactosidase | Shows preference for polar acceptors in transgalactosylation; efficient in synthesizing β-galactosyl derivatives. nottingham.ac.ukmdpi.commdpi.com |

| Neurospora | β-galactosidase | Produces at least two distinct β-galactosidases capable of hydrolyzing o-nitrophenyl-β-D-galactopyranoside. nih.gov |

| Citrobacter freundii | α-galactosidase (MelA) | Hydrolyzes phenyl α-D-galactosides via a redox-elimination-addition mechanism requiring NAD+ and Mn²+. acs.orgresearchgate.net |

Molecular Recognition and Interactions Involving Phenyl D Galactopyranoside

Host-Guest Interactions and Supramolecular Chemistry

Beyond protein interactions, Phenyl-D-galactopyranoside is an excellent guest molecule for studying host-guest interactions in supramolecular chemistry, particularly with synthetic cyclophane receptors.

The cyclophane receptor cyclobis(paraquat-p-phenylene) has been shown to bind various phenyl D-glycopyranosides in aqueous solution. nd.edu This host molecule possesses a hydrophobic cavity that is selective for including electron-rich aromatic residues, like the phenyl group of the guest. nd.edu The binding event is driven by the inclusion of the guest's phenoxy group inside the host's cavity, which can be monitored spectrometrically through the formation of a colored charge-transfer complex. nd.edu For Phenyl-β-D-galactopyranoside, the association with this cyclophane host is quite strong in aqueous solution. nd.eduuoc.gr

Studies using the cyclobis(paraquat-p-phenylene) receptor have revealed a clear stereoselectivity in the binding of phenyl glycopyranosides, with a general preference for the β-anomer over the α-anomer. nd.edu For example, Phenyl-β-D-glucopyranoside binds 0.6 kcal/mol more strongly than its α-anomer. nd.edu This trend also holds for this compound, where the β-anomer is bound more strongly than the α-anomer. nd.edu The precise reason for this binding diastereoselectivity is not definitively explained by differences in aromatic donor-acceptor interactions, as the electron density within the phenyl groups of the anomers is very similar. It is suggested that steric differences between the α- and β-anomers may be the controlling factor in the binding event. nd.edu

Table 3: Association Constants for Phenyl Glycopyranosides with Cyclobis(paraquat-p-phenylene) Receptor

| Compound | Anomer | Association Constant (Kassn) M⁻¹ | Reference |

|---|---|---|---|

| This compound | β | 2100 | nd.edu |

| This compound | α | 210 | nd.edu |

| Phenyl-D-glucopyranoside | β | 2700 | nd.edu |

| Phenyl-D-glucopyranoside | α | 600 | nd.edu |

Intermolecular Interactions and Aggregation Behavior

This compound, a molecule comprising a galactose sugar unit linked to a phenyl group via an O-glycosidic bond, exhibits significant self-association behavior in solution. This aggregation is not random but is governed by a precise set of weak, non-covalent intermolecular forces. The study of these interactions is crucial for understanding how subtle changes in molecular architecture can dictate macroscopic properties and recognition events. The following sections detail the specific forces, stereochemical influences, and investigative methods used to characterize the aggregation of this compound.

The primary driving force for the self-aggregation of this compound is the formation of specific and cooperative hydrogen bonding networks. Computational models, particularly those derived from Density Functional Theory (DFT), have been instrumental in elucidating the most stable dimer conformations. These studies reveal that dimerization is stabilized by a combination of classical and non-classical hydrogen bonds.

The hydroxyl groups (OH) of the galactopyranose ring are the principal donors and acceptors in these networks. Key interactions involve the primary hydroxyl group at the C6 position (OH-6), which is conformationally flexible, and the hydroxyl groups on the pyranose ring (OH-2, OH-3, OH-4). In the most stable dimeric structures, these groups form direct intermolecular hydrogen bonds, such as an O6-H···O4' contact, linking the sugar moieties of two separate molecules.

Furthermore, a critical contribution to dimer stability comes from non-classical O-H···π hydrogen bonds. In this interaction, a hydroxyl group from one this compound molecule acts as a hydrogen bond donor, with the electron-rich π-system of the phenyl ring of a second molecule serving as the acceptor. This interaction, along with CH-π interactions between the sugar's C-H bonds and the aromatic ring, helps to orient the molecules into a well-defined, stacked arrangement, maximizing favorable contacts. The synergy between sugar-sugar and sugar-aromatic hydrogen bonds creates a robust and specific dimeric complex.

Table 1: Key Intermolecular Hydrogen Bonds in this compound Dimerization This interactive table summarizes the principal hydrogen bonding interactions identified through computational analysis that contribute to the stability of the dimer.

| Interaction Type | Donor Group | Acceptor Group | Typical Calculated Distance (Å) | Description |

| Inter-sugar H-bond | C6-OH (Molecule 1) | O4 (Molecule 2) | 1.9 - 2.2 | A strong, classical hydrogen bond linking the sugar rings of two monomers. |

| Inter-sugar H-bond | C2-OH (Molecule 1) | O6 (Molecule 2) | 2.0 - 2.3 | Another significant classical hydrogen bond contributing to dimer stability. |

| Sugar-Aromatic H-bond | C4-OH (Molecule 1) | Phenyl Ring π-system (Molecule 2) | 2.2 - 2.5 | A non-classical O-H···π interaction crucial for orienting the monomers. |

| Sugar-Aromatic H-bond | C2-OH (Molecule 1) | Phenyl Ring π-system (Molecule 2) | 2.3 - 2.6 | An additional O-H···π bond that reinforces the stacked geometry. |

The stereochemical configuration of the sugar ring has a profound impact on the propensity of phenyl glycosides to aggregate. This is clearly demonstrated by comparing this compound with its C4 epimer, Phenyl-D-glucopyranoside. These two molecules differ only in the orientation of the hydroxyl group at the C4 position: it is axial in galactose and equatorial in glucose.

This seemingly minor structural change leads to a dramatic difference in aggregation behavior. This compound exhibits a much stronger tendency to self-associate in solution compared to Phenyl-D-glucopyranoside. The underlying reason is steric and geometric. The axial orientation of the C4-OH group in this compound makes it more sterically accessible to participate in the key intermolecular hydrogen bonds (such as the O-H···π and O-H···O6' interactions) that stabilize the dimer.

Table 2: Comparison of Aggregation Propensity Between C4 Epimers This interactive table contrasts the structural features and resulting aggregation behavior of this compound and its C4 epimer.

| Compound | Abbreviation | C4-OH Orientation | Key Structural Feature | Relative Aggregation Propensity |

| This compound | PhGal | Axial | C4-OH is sterically available for optimal intermolecular H-bonding. | High |

| Phenyl-D-glucopyranoside | PhGlc | Equatorial | C4-OH is less available for key H-bonding contacts in the dimer. | Low |

A multi-pronged approach combining spectroscopic experiments and computational modeling has been essential for mapping the intermolecular contacts in this compound aggregates.

Spectroscopic Investigations:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive to the chemical environment. Upon aggregation, protons involved in or near the intermolecular interface experience a change in their electronic environment, leading to concentration-dependent chemical shift changes (Δδ). Protons on the phenyl ring and specific sugar protons (e.g., H1, H2, H4) often show significant downfield shifts with increasing concentration, providing direct evidence of self-association.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY are powerful tools for identifying protons that are close in space (< 5 Å), regardless of covalent bonds. The detection of intermolecular NOEs—for example, between the anomeric proton (H1) of one molecule and the aromatic protons of another—provides unambiguous proof of dimerization and yields crucial distance restraints for defining the three-dimensional structure of the aggregate.

Mass Spectrometry (MS): Soft ionization techniques, particularly Electrospray Ionization (ESI-MS), can transfer non-covalent complexes from solution to the gas phase. ESI-MS spectra of this compound solutions clearly show ions corresponding to the monomer (e.g., [M+Na]⁺) and the non-covalent dimer ([2M+Na]⁺). The relative abundance of the dimer ion serves as a direct measure of the association strength in solution.

Computational Investigations:

Molecular Dynamics (MD) Simulations: MD simulations model the behavior of multiple this compound molecules in an explicit solvent (e.g., water) over time. These simulations provide insight into the dynamic nature of the aggregation process, the role of solvent molecules in mediating or competing with interactions, and the conformational landscape of the monomers and dimers in a more realistic environment.

Table 3: Summary of Investigative Techniques for this compound Aggregation This interactive table outlines the primary methods used to study self-association, the information they provide, and a key finding for each.

| Technique | Category | Information Provided | Key Finding for this compound |

| ¹H NMR | Spectroscopy | Evidence of association via chemical shift changes. | Downfield shifts of aromatic and specific sugar protons upon increasing concentration. |

| NOESY/ROESY | Spectroscopy | Intermolecular proton-proton distances (< 5 Å). | Observation of contacts between sugar protons (H1, H2) and aromatic protons. |

| ESI-MS | Spectroscopy | Detection and relative quantification of non-covalent aggregates. | Presence of a significant [2M+Na]⁺ ion peak, confirming dimer formation. |

| DFT Calculations | Computation | Dimer geometry, interaction energies, and H-bond identification. | Elucidation of a stacked dimer stabilized by O-H···π and inter-sugar H-bonds. |

| MD Simulations | Computation | Dynamic behavior in solution and role of solvent. | Confirmation of the stability of the stacked dimer conformation in an aqueous environment. |

Applications of Phenyl D Galactopyranoside in Biochemical and Molecular Biology Research

Enzyme Assay Development and Optimization

The measurement of β-galactosidase activity is fundamental in many research contexts. Phenyl-D-galactopyranoside serves as a foundational molecule for developing substrates used in these assays.

Phenyl-β-D-galactopyranoside itself is a substrate for β-galactosidase, which hydrolyzes it to produce phenol (B47542) and D-galactose. smolecule.comasm.org However, for detection purposes, particularly in chromogenic assays, chemically modified derivatives of this compound are more commonly employed. These derivatives are designed to release a colored product (a chromophore) upon enzymatic cleavage, allowing for straightforward spectrophotometric quantification.

Several key chromogenic substrates derived from the basic phenyl-galactopyranoside structure are widely used:

o-Nitrophenyl-β-D-galactopyranoside (ONPG) : This is one of the most common substrates. google.com Upon hydrolysis by β-galactosidase, it releases o-nitrophenol, a yellow compound that can be measured by its absorbance at 420 nm. taylorandfrancis.comportico.orgchem-agilent.com

Chlorophenol red-β-D-galactopyranoside (CPRG) : This substrate offers enhanced sensitivity compared to ONPG. portico.orgtandfonline.com Hydrolysis yields chlorophenol red, a dark red product with an absorbance maximum around 595 nm. portico.org

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) : Unlike ONPG and CPRG, the product of X-Gal hydrolysis is an insoluble blue precipitate. gbiosciences.comableweb.org This property makes it exceptionally useful for histochemical staining to identify enzyme activity directly in cells or tissues rather than in a solution-based assay. taylorandfrancis.comableweb.org

Other Derivatives : Researchers have developed other derivatives to optimize assay performance. For instance, 2-chloro-4-nitrophenyl-β-D-galactopyranoside (CLNPG) was shown to have a maximum enzymatic rate (Vmax) at least four times that of ONPG, offering greater sensitivity for certain applications. google.com Similarly, substrates like [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside (MNVP-gal) produce a distinct magenta color upon hydrolysis. cymitquimica.com

Measuring β-galactosidase activity in biological samples such as cell lysates or tissue homogenates requires robust methodologies that can account for interfering substances. portico.org The general procedure involves preparing the sample, incubating it with a suitable substrate, and then measuring the product formed.

Sample Preparation : For intracellular enzymes like β-galactosidase, the first step is to lyse the cells or homogenize the tissue to release the enzyme. portico.org This is often done using lysis buffers containing detergents or by physical methods like sonication. portico.org For tissue samples, snap-freezing in liquid nitrogen followed by grinding can be employed before resuspension in a lysis buffer. portico.org

Spectrophotometric Assays : This is the most common method.

A prepared cell lysate or tissue homogenate is mixed with a reaction buffer containing the chromogenic substrate (e.g., ONPG or CPRG). chem-agilent.compromega.com

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period, during which the enzyme cleaves the substrate, leading to color development. chem-agilent.com

The reaction is terminated by adding a stop solution (e.g., sodium carbonate for ONPG assays). chem-agilent.com

The optical density (absorbance) of the solution is measured using a spectrophotometer at the appropriate wavelength (e.g., 420 nm for the yellow product of ONPG, or ~595 nm for the red product of CPRG). taylorandfrancis.comportico.org

The enzyme activity is then calculated based on the amount of product formed over time, often normalized to the total protein concentration in the lysate. chem-agilent.com

Electrochemical Assays : An alternative approach uses substrates that generate an electrochemically active product. For example, 4-aminophenyl β-D-galactopyranoside is hydrolyzed to p-aminophenol, which is redox-active and can be detected using techniques like cyclic voltammetry. tandfonline.com This method has been enhanced by co-expressing a lactose (B1674315) permease (LacY) in whole cells, which facilitates the import of the substrate and leads to a more than fourfold improvement in signal. tandfonline.com

Capillary electrophoresis (CE) has emerged as a powerful platform for enzyme analysis, offering high resolution, rapid analysis times, and minimal sample consumption. nih.gov It is particularly well-suited for studying enzyme kinetics and inhibition, as it can effectively separate the substrate from the product, even when they are spectroscopically similar. nih.gov

CE-based assays have been used to determine Michaelis-Menten constants (Kм) for β-galactosidase with substrates like 4-nitro-phenyl-D-galactopyranoside. nih.gov A significant innovation in this area is the development of in-capillary enzyme assays. In one novel method, whole cells were lysed directly within the capillary through electroporation. researchgate.net The released β-galactosidase could then be immediately quantified in the same capillary by monitoring its hydrolysis of a substrate like para-nitrophenyl-β-d-galactopyranoside (PNPG). researchgate.net This approach streamlines the process by combining cell lysis and enzyme quantification into a single, rapid step. researchgate.net CE is also a valuable tool for screening and characterizing enzyme inhibitors, as it allows for the precise measurement of changes in reaction rates in the presence of potential inhibitory compounds. nih.govresearchgate.net

Reporter Gene Assays and Gene Expression Analysis

The lacZ gene is one of the most widely used reporter genes in molecular biology. Its expression can be easily and quantitatively assayed by measuring the enzymatic activity of its product, β-galactosidase, using substrates based on this compound. acs.orgfrontiersin.org

In a typical reporter gene assay, the lacZ gene is placed under the control of a specific promoter or regulatory element of interest. The construct is then introduced into cells or an organism. The level of β-galactosidase activity subsequently measured in the system serves as a proxy for the activity of the promoter being studied.

Phenyl-β-D-galactopyranoside is particularly useful in these systems because it acts as a non-inducing substrate. gbiosciences.comgbiosciences.com This means it can be hydrolyzed by existing β-galactosidase but does not, by itself, trigger further expression from the lac operon. This property is valuable for applications like selecting for mutants in lacZ plasmid-based transgenic mice, as it allows for the assessment of enzyme function without altering gene expression levels. smolecule.comgbiosciences.com

Derivatives of this compound have been synthesized to enable non-invasive, real-time imaging of lacZ gene expression in living organisms. For example, radiolabeled versions, such as 18F- and 11C-labeled phenyl-galactopyranosides, have been developed as potential probes for positron emission tomography (PET). acs.orgnih.govresearchgate.net Similarly, fluorinated phenyl β-D-galactosides have been created for use with 19F nuclear magnetic resonance (NMR) to assay gene expression. acs.orgresearchgate.net These advanced probes are designed to cross cell membranes, be cleaved by β-galactosidase, and generate a detectable signal, offering a window into dynamic biological processes in vivo. nih.govacs.org

A powerful application of the lacZ reporter system is the ability to visualize the spatial patterns of gene expression directly within tissues or whole organisms. This is most commonly achieved through histochemical staining using the substrate X-Gal. ableweb.orgcore.ac.uk

The methodology involves several key steps:

Fixation : The cells, tissue section, or embryo is first treated with a fixative, such as glutaraldehyde (B144438) or formaldehyde, to preserve cellular structures and immobilize the enzyme. ableweb.orgfrontiersin.org

Staining : The fixed sample is then incubated in a staining solution containing X-Gal, typically buffered to an appropriate pH. ableweb.org

Visualization : In cells where the lacZ gene is expressed, the β-galactosidase enzyme cleaves X-Gal. ableweb.org This hydrolysis releases an indoxyl monomer that subsequently undergoes oxidation and dimerization to form an intensely blue, insoluble precipitate. core.ac.uk This blue stain accumulates only in the cells expressing the enzyme, providing a clear, high-resolution map of gene activity. ableweb.org

This technique has been instrumental in developmental biology, for instance, to map the expression patterns of genes during Drosophila embryogenesis. ableweb.org By placing lacZ under the control of different enhancers, researchers can visualize precisely when and where these enhancers are active. ableweb.org Besides X-Gal, other substrates that produce different colored precipitates, such as Magenta-gal (red) and Bluo-gal (a darker blue), are also available for similar applications. gbiosciences.com

Table of Mentioned Compounds

Glycoconjugate Research and Synthetic Glycobiology

This compound and its derivatives are pivotal tools in the fields of glycoconjugate research and synthetic glycobiology. Their unique properties allow for in-depth studies of carbohydrate-related biological processes.

Role as a Model Compound for Glycosidic Bond Cleavage Mechanisms

This compound serves as a valuable model compound for investigating the mechanisms of glycosidic bond cleavage. scbt.comchemimpex.com The β-glycosidic bond in phenyl-β-D-galactopyranoside is susceptible to cleavage by enzymes like β-galactosidase, which hydrolyzes it to produce phenol and β-D-galactose. nih.gov This reaction is fundamental in studying enzyme kinetics and the factors influencing the stability and reactivity of glycosidic linkages. acs.orgtaylorandfrancis.com

Researchers utilize derivatives such as 4-Nitrophenyl α-D-galactopyranoside to further explore these mechanisms. scbt.com The study of how different enzymes cleave the glycosidic bond between galactose and the phenyl group provides crucial insights into the broader field of carbohydrate biochemistry. taylorandfrancis.com Synthetic mimics of lytic polysaccharide monooxygenases (LPMOs) have been used to study the oxidative cleavage of the glycosidic bond in phenyl-β-D-glucopyranoside and phenyl-β-D-galactopyranoside, revealing that the stereochemistry at the C4 position significantly impacts the reaction yield. nih.gov

Table 1: Research Findings on Glycosidic Bond Cleavage

| Compound | Enzyme/System | Observation | Reference |

|---|---|---|---|

| Phenyl-β-D-galactopyranoside | β-galactosidase | Hydrolysis to phenol and β-D-galactose. | nih.gov |

| Phenyl-β-D-glucopyranoside / Phenyl-β-D-galactopyranoside | Synthetic LPMO mimic | Oxidative cleavage yield is sensitive to C4 stereochemistry. | nih.gov |

| 4-Nitrophenyl α-D-galactopyranoside | Glycosidases | Used as a synthetic substrate to study cleavage mechanisms. | scbt.com |

Utility in the Synthesis of Complex Carbohydrates and Glycoproteins

This compound and its protected forms are essential building blocks in the synthesis of complex carbohydrates and glycoproteins. chemimpex.comcymitquimica.com Thioglycoside derivatives, such as phenyl-1-thio-β-D-galactopyranoside, are particularly valuable as glycosyl donors in the formation of diverse glycosidic linkages. chemimpex.comchemimpex.com These compounds facilitate the stepwise assembly of oligosaccharides. For instance, phenyl-1-thio-β-D-galactopyranoside was a key starting material in the synthesis of oligosaccharide portions of a glycoprotein (B1211001) from the parasite Echinococcus granulosus. nih.gov

The synthesis of these complex structures is critical for developing biopharmaceuticals, including vaccines and therapeutic proteins. chemimpex.com Protected derivatives like Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside and Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside serve as versatile intermediates in these synthetic pathways. chemimpex.combiosynth.com

Table 2: Examples of this compound in Synthesis

| Derivative | Application | Role | Reference |

|---|---|---|---|

| Phenyl-1-thio-β-D-galactopyranoside | Synthesis of parasitic glycoprotein fragments | Starting material for a thioglycoside donor. | nih.gov |

| Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | Synthesis of complex carbohydrates | Synthetic monosaccharide for glycosylation. | biosynth.com |

| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Glycoprotein production | Versatile building block and glycosyl donor. | chemimpex.com |

| Phenyl-(2,3,4,6-Tetra-O-benzoyl-β-d-galactopyranosyl)-(1→4)-6-O-(tert-butyldiphenylsilyl)-3-O-acetyl-2-deoxy-2-(2,2,2-trichloroethoxy)carbonylamino-1-thio-β-d-glucopyranoside | Synthesis of N-acetyllactosamine derivatives | Intermediate in the synthesis of enzyme substrates. | acs.org |

Investigations into Cellular Uptake and Sugar Transport Mechanisms

This compound and its analogs are employed to investigate the mechanisms of sugar transport across cell membranes. chemimpex.com These studies provide insights into cellular metabolism and can inform drug delivery strategies. chemimpex.com For example, the lactose permease (LacY) of Escherichia coli, a model system for membrane transport, has been studied using p-nitrophenyl-α-D-galactopyranoside (α-NPG), a high-affinity analog. pnas.org Structural studies of LacY bound to α-NPG have helped to delineate the specific interactions within the binding site that are responsible for sugar recognition and transport. pnas.org

In enterobacteria, phenyl-β-D-galactopyranoside can be hydrolyzed by β-galactosidase to generate intracellular β-D-galactose, which is then utilized to study the function of galactose transport systems. nih.gov Furthermore, radiolabeled phenyl-galactopyranosides have been synthesized to explore their potential as probes for in vivo imaging of gene expression, which requires efficient cellular entry. acs.org While passive diffusion of these derivatives may be limited due to their polarity, studies suggest that they do enter cells, though the precise transport mechanisms are still under investigation. acs.org

Table 3: this compound Derivatives in Cellular Transport Studies

| Derivative | System Studied | Key Finding | Reference |

|---|---|---|---|

| p-nitrophenyl-α-D-galactopyranoside (α-NPG) | E. coli Lactose Permease (LacY) | Provided a detailed view of the sugar-binding site, revealing key amino acid interactions. | pnas.org |

| Phenyl-β-D-galactopyranoside | Enterobacteria | Used to generate intracellular β-D-galactose to study galactose transport and metabolism. | nih.gov |

| [18F]- and [11C]-labeled Phenyl-galactopyranosides | Mammalian cells | Synthesized as potential PET probes; cellular uptake observed, suggesting transport mechanisms beyond passive diffusion. | acs.org |

| 4-aminophenyl β-D-galactopyranoside | Nanoparticle delivery systems | Used to modify nanoparticles for targeted delivery to hepatocytes. | researchgate.net |

Future Research Directions and Translational Potential

Development of Novel Phenyl-D-galactopyranoside Probes for Glycosidase Profiling

This compound and its analogues serve as substrates for β-galactosidase, an enzyme crucial in various biological processes and a widely used reporter in molecular biology. sigmaaldrich.com The development of advanced probes based on this scaffold is a promising area of research for activity-based protein profiling (ABPP).

Future efforts will likely focus on creating more sensitive and specific probes to monitor glycosidase activity in complex biological systems. This includes the design of probes with enhanced cell permeability and tailored activation mechanisms. For instance, researchers have successfully synthesized radiolabeled this compound derivatives, such as 3-(2′-[¹⁸F]fluoroethoxy)-2-nitrophenyl β-D-galactopyranoside, for in vivo visualization of β-galactosidase (LacZ) gene expression using positron emission tomography (PET). acs.org These probes demonstrated a significantly higher uptake in cells expressing the enzyme compared to control cells, highlighting their potential for non-invasive imaging. acs.org

Another innovative approach is the development of dual-responsive fluorescent probes that can be activated by both enzymes and light. mdpi.com Probes containing a 2-nitrophenyl-β-D-galactopyranoside caging group can be hydrolyzed by β-galactosidase, leading to a fluorescent signal. mdpi.com This dual-activation capability could be refined for experiments requiring precise spatial and temporal control over enzyme activity reporting. mdpi.com The principles behind activity-based probes (ABPs) for other glycosidases, such as those based on cyclophellitol, could be adapted to the this compound structure to create irreversible, mechanism-based inhibitors for profiling specific retaining β-galactosidases. researchgate.netfrontiersin.org

| Probe Type | Derivative Example | Application | Detection Method | Key Finding |

| Radiometric | 3-(2′-[¹⁸F]fluoroethoxy)-2-nitrophenyl β-D-galactopyranoside | In vivo imaging of LacZ gene expression | Positron Emission Tomography (PET) | 7.5-fold higher uptake in LacZ-expressing cells. acs.org |

| Fluorescent | 2-Nitrophenyl-β-D-galactopyranoside caged dye | Live-cell imaging of β-galactosidase activity | Confocal & STED Microscopy | Activation by both β-galactosidase and light, enabling super-resolution imaging. mdpi.com |

| Chromogenic | o-Nitrophenyl β-D-galactopyranoside (ONPG) | In vitro β-galactosidase assays | Spectrophotometry | Standard substrate for quantifying enzyme activity. acs.org |

Rational Design of this compound-Based Glycosylation Modulators

Glycosylation is a fundamental cellular process, and its dysregulation is implicated in diseases like cancer and inflammation. Galectins, a family of proteins that bind to β-galactosides, are key players in these processes. nih.govresearchgate.net this compound derivatives are promising candidates for the rational design of glycosylation modulators by targeting galectins.

A significant breakthrough has been the synthesis of a library of phenyl thio-β-D-galactopyranoside compounds to screen for galectin inhibitors. nih.govrsc.org By starting with an intermediate like 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside and modifying it, researchers created a diverse set of molecules. nih.govrsc.org Screening this library against various galectins revealed that specific derivatives were particularly efficient and selective inhibitors of galectin-7. nih.govrsc.org These findings underscore the potential of using the phenyl-thio-galactopyranoside core to develop selective antagonists that can help dissect the specific functions of different galectins in pathological processes. rsc.orgnih.gov

Future work will involve expanding these libraries and using structure-activity relationship (SAR) data to design even more potent and selective inhibitors. The goal is to create modulators that can block the interactions between specific galectins and their glycoprotein (B1211001) binding partners, thereby influencing cell signaling, adhesion, and apoptosis. nih.govsmolecule.com

| Galectin Target | Derivative Library | Screening Method | Key Finding | Dissociation Constant (Kd) |

| Galectin-7 | Phenyl thio-β-D-galactopyranoside library | Fluorescence-polarisation assay | Discovery of efficient and selective inhibitors for Galectin-7. nih.govrsc.org | As low as 140 µM for the best inhibitors. nih.govrsc.org |

| Galectins-1, -3, -8N, -9N | Phenyl thio-β-D-galactopyranoside library | Fluorescence-polarisation assay | Less significant enhancement of inhibitor affinity compared to methyl β-D-galactopyranoside. nih.govrsc.org | N/A |

Advanced Computational Modeling of this compound Interactions

Understanding the non-covalent interactions that govern the recognition of this compound by proteins and other molecules is crucial for rational design. Advanced computational modeling, often combined with experimental techniques, provides invaluable insights at the atomic level.

Studies have employed a combination of laser spectroscopy in molecular jets and quantum mechanical calculations to characterize the aggregation preferences of this compound dimers. frontiersin.org These models revealed that the most stable structures involve sugar-ring interactions, driven by extensive intermolecular hydrogen bond networks and CH•••π interactions. frontiersin.org Such computational approaches can predict how subtle changes in the sugar's structure, like the epimerization at the C4 position that distinguishes galactose from glucose, can drastically alter conformational behavior and binding preferences. frontiersin.org

Further research will leverage density functional theory (DFT) and molecular mechanics methods to model the interactions of this compound derivatives with specific protein targets, such as enzyme active sites or the carbohydrate recognition domains of galectins. scielo.org.mx These computational studies can elucidate the key forces, including CH/π and hydrogen bond interactions, that determine binding affinity and specificity. scielo.org.mx For example, DFT calculations have been used to understand the association of galactopyranoside substrates with synthetic receptors, confirming the stabilizing effect of CH/π interactions. scielo.org.mx This predictive power is essential for the in silico screening of virtual compound libraries and for guiding the synthesis of next-generation probes and modulators.

Exploration of this compound Derivatives in Chemical Biology Tools

The versatility of the this compound scaffold makes it an excellent platform for the development of diverse chemical biology tools. targetmol.com Beyond probes and modulators, its derivatives have applications in fundamental research, enabling the molecular investigation of glycan-protein interactions and the creation of well-defined systems for studying complex biological phenomena. rsc.org

One established application is the use of Phenyl-β-D-galactopyranoside in genetic selection systems. It acts as a non-inducing substrate for β-galactosidase, allowing researchers to select for mutants in lacZ plasmid-based systems in transgenic models. sigmaaldrich.comsmolecule.com Furthermore, libraries of derivatives, such as the phenyl thio-β-D-galactopyranoside library, serve as valuable tools for dissecting the specific biological roles of individual galectin family members, which is often challenging due to their overlapping functions. nih.govrsc.org

The future will see the expansion of this chemical toolbox. This compound derivatives could be immobilized on surfaces to create well-defined microarrays for high-throughput screening of glycan-binding proteins. rsc.org They can also be functionalized with tags for various applications, including affinity purification of binding partners or as components in the synthesis of more complex glycoconjugates. targetmol.com The continued exploration of new synthetic routes and modifications will undoubtedly yield novel tools to further unravel the complexities of the "sugar code" in biology. rsc.org

Q & A

Q. What are the primary enzymatic applications of phenyl-β-D-galactopyranoside in biochemical research?

Phenyl-β-D-galactopyranoside is widely used as an acceptor substrate for α-2-L-fucosyltransferase, an enzyme critical in blood-group H antigen synthesis. For example, in assays using human serum or tissue extracts (e.g., submaxillary glands), it efficiently accepts L-fucose from GDP-L-fucose donors. The reaction product, phenyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside, is validated via chromatography (ethyl acetate/pyridine/water, 10/4/3 v/v) and enzymatic digestion with α-2-L-fucosidase .

Q. How is phenyl-β-D-galactopyranoside synthesized, and what purity standards are critical for enzymatic studies?

While specific synthesis routes for phenyl-β-D-galactopyranoside are not detailed in the evidence, analogous glycosides (e.g., propargyl derivatives) are synthesized via trichloroacetimidate methods using galactose and alcohol precursors under acidic catalysis. For enzymatic assays, purity (>95%) is essential to avoid side reactions. Characterization via NMR, mass spectrometry, and chromatography ensures structural integrity .

Q. What analytical techniques confirm the structural integrity of phenyl-D-galactopyranoside derivatives post-reaction?

Post-enzymatic modifications are validated using:

- Chromatography : Ethyl acetate/pyridine/water systems separate reaction products from unreacted substrates .

- Periodate oxidation : Identifies glycerol derivatives after introducing a tritium label to the galactosyl moiety .

- Enzyme specificity tests : α-2-L-fucosidase digestion confirms fucose linkage .

Advanced Research Questions

Q. How does the anomeric configuration (α vs. β) of this compound influence its biological activity?

The α-anomer acts as a hapten inhibitor in studies involving D-galactose-specific antibodies, while the β-anomer does not. This stereochemical distinction necessitates careful selection of anomers for inhibition assays. For example, phenyl-α-D-galactopyranoside inhibits Ia antigen interactions, whereas phenyl-β-D-galactopyranoside is inactive in such contexts .

Q. What experimental design considerations are critical when using phenyl-β-D-galactopyranoside in enzyme kinetic assays?

Key factors include:

- Enzyme source : Activity varies between human serum (broad availability) and tissue-specific extracts (e.g., secretor-dependent submaxillary glands) .

- Substrate concentration : Optimize using Michaelis-Menten kinetics to avoid substrate inhibition.

- Controls : Include negative controls (e.g., Oh/Bombay phenotype sera lacking α-2-L-fucosyltransferase) .

Q. How can researchers resolve contradictions in inhibitory activity data across different enzyme isoforms?

Contradictions may arise due to tissue-specific enzyme isoforms or allelic variations. Strategies include:

- Isoform-specific assays : Use recombinant enzymes or knockout models to isolate activity.

- Cross-reactivity tests : Compare results with structural analogs (e.g., 4-nitrophenyl derivatives) to rule out nonspecific interactions .

- Data normalization : Express activity relative to protein concentration or control substrates .

Q. What are the limitations of phenyl-β-D-galactopyranoside in studying fucosyltransferase kinetics?

Limitations include:

- Substrate specificity : Some fucosyltransferases may prefer natural glycans over synthetic substrates.

- Low signal-to-noise ratios : Radiolabeled (e.g., ¹⁴C-fucose) or fluorescent derivatives (e.g., fluorescein-conjugated analogs) may enhance detection sensitivity .

Methodological Best Practices

- Chromatographic validation : Always include internal standards (e.g., unmodified phenyl-β-D-galactopyranoside) to monitor separation efficiency .

- Stereochemical controls : Use both α- and β-anomers to confirm enzyme specificity .

- Data reproducibility : Replicate assays across multiple enzyme batches and validate with orthogonal techniques (e.g., mass spectrometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.